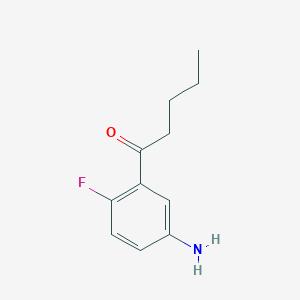

1-(5-Amino-2-fluorophenyl)pentan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-amino-2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWWPMBZBVVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864125-83-6 | |

| Record name | 1-(5-amino-2-fluorophenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Amino 2 Fluorophenyl Pentan 1 One and Its Analogs

Retrosynthetic Disconnection Analysis of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For this compound, two primary disconnections are logical.

The most apparent disconnection is at the C-C bond between the carbonyl carbon and the aromatic ring. This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This disconnection leads to two synthons: a nucleophilic 3-fluoroaniline (B1664137) derivative and an electrophilic pentanoyl cation equivalent. The corresponding real-world reagents would be 3-fluoroaniline (or a protected version) and a pentanoyl source like pentanoyl chloride or pentanoic anhydride (B1165640).

A second strategic disconnection involves a functional group interconversion (FGI) of the amino group. The amino group can be traced back to a nitro group, which is a common precursor in aromatic chemistry. This leads to the precursor molecule, 1-(2-fluoro-5-nitrophenyl)pentan-1-one. This intermediate can then be disconnected via the same Friedel-Crafts approach, leading back to 1-fluoro-4-nitrobenzene (B44160) and a pentanoyl equivalent. This latter route is often more practical as the nitro group is a strong deactivating and meta-directing group, which can simplify the control of regioselectivity during the acylation step, while the amino group is strongly activating and can lead to side reactions. nih.gov

Classical Synthetic Routes and Precedents for this compound

Traditional synthetic methods provide robust and well-established pathways to aryl ketones and their derivatives.

Friedel-Crafts Acylation Strategies on Fluorinated Anilines

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃. nih.govmasterorganicchemistry.com The direct acylation of fluorinated anilines like 3-fluoroaniline presents challenges. The amino group is a strong Lewis base that can coordinate with the Lewis acid catalyst, deactivating it and preventing the reaction.

To circumvent this, a common strategy is to protect the amino group, typically as an amide (e.g., an acetanilide). The amide is less basic but remains an ortho-, para-director, guiding the incoming acyl group. The synthesis would proceed as follows:

Protection of the amino group of 3-fluoroaniline.

Friedel-Crafts acylation with pentanoyl chloride and a Lewis acid. The fluorine atom and the amide group would direct the acylation to the position para to the amide, yielding the desired 1-(5-acetamido-2-fluorophenyl)pentan-1-one.

Deprotection of the amide group under acidic or basic conditions to reveal the final product, this compound.

An alternative, and often more effective, approach is to start with 1-fluoro-4-nitrobenzene. The nitro group is strongly deactivating and meta-directing. Acylation with pentanoyl chloride would be directed to the position ortho to the fluorine and meta to the nitro group, yielding 1-(2-fluoro-5-nitrophenyl)pentan-1-one. The final step is the reduction of the nitro group to an amine.

| Starting Material | Acylating Agent | Catalyst | Key Feature |

| 3-Fluoroacetanilide | Pentanoyl chloride | AlCl₃ | Amine protection required |

| 1-Fluoro-4-nitrobenzene | Pentanoyl chloride | AlCl₃ | Good regiocontrol, requires final reduction step |

Palladium-Catalyzed Coupling Reactions for Aryl Ketone Formation

Palladium-catalyzed cross-coupling reactions offer a milder and often more functional-group-tolerant alternative to Friedel-Crafts acylation for forming the crucial aryl-ketone C-C bond. organic-chemistry.org One such approach involves the coupling of an aryl bromide with an acyl anion equivalent. organic-chemistry.orgscispace.com

A plausible route could start with 1-bromo-2-fluoro-5-nitrobenzene. This compound could be coupled with an organometallic reagent carrying the pentanoyl group. More commonly, it would be coupled with a reagent that serves as an acyl anion equivalent, such as an N-tert-butylhydrazone. organic-chemistry.org The reaction sequence would be:

Palladium-catalyzed coupling of 1-bromo-2-fluoro-5-nitrobenzene with the N-tert-butylhydrazone of pentanal.

Hydrolysis of the resulting hydrazone to yield the ketone, 1-(2-fluoro-5-nitrophenyl)pentan-1-one.

Reduction of the nitro group to afford the target molecule.

This method avoids the harsh Lewis acids of Friedel-Crafts reactions and tolerates a wide variety of functional groups on the aromatic ring. scispace.com The choice of phosphine (B1218219) ligands, such as DPEphos or Xantphos, is often critical for achieving high yields. organic-chemistry.org

Reductive Amination and Amidation Approaches for Amino Ketone Synthesis

While reductive amination typically refers to the conversion of a carbonyl group to an amine, in the context of synthesizing this compound, the most relevant reductive step is the conversion of a nitro group to a primary amine. jove.com This transformation is a key step in the synthetic routes that begin with nitrated precursors, such as 1-(2-fluoro-5-nitrophenyl)pentan-1-one.

This reduction can be accomplished using various established methods. Catalytic hydrogenation is a clean and efficient method, often employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov Another common approach involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. These methods are robust and widely used in the synthesis of aromatic amines.

| Reagent | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Methanol (B129727), room temp. | High yield, clean byproducts (H₂O) | Requires specialized hydrogenation equipment |

| SnCl₂·2H₂O | Ethanol, reflux | Effective and common lab method | Generates tin waste |

| Fe, HCl/CH₃COOH | Aqueous solution, heat | Inexpensive and effective | Can require careful pH control during workup |

Advanced and Sustainable Chemistry Methodologies for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

Organocatalytic and Asymmetric Synthetic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, particularly for asymmetric reactions that produce chiral molecules. researchgate.netacs.org While this compound is achiral, organocatalytic methods are highly relevant for the synthesis of its chiral analogs, which may have important applications.

For instance, the enantioselective synthesis of α-amino ketones is a well-developed area. rsc.orgacs.org Chiral Brønsted acids, for example, can catalyze the highly enantioselective transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones with high yields and excellent enantioselectivities (up to 98% ee). acs.orgorganic-chemistry.org

Another strategy is the asymmetric amination of a ketone precursor. For example, an organocatalytic decarboxylative amination of a β-keto acid using an azodicarboxylate as the nitrogen source can yield chiral α-amino ketones in the presence of catalysts like biscinchona alkaloids. acs.org These advanced methods provide access to optically active amino ketones which are valuable building blocks in medicinal chemistry. nih.govacs.orgnih.gov

While direct application to the specific achiral target molecule may not be necessary, these methodologies represent the cutting edge of amino ketone synthesis and would be the methods of choice for producing chiral derivatives or analogs. acs.orgrsc.org

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Modern synthetic chemistry has increasingly adopted enabling technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, safety, and scalability. These techniques offer significant advantages over traditional batch methods, including rapid reaction times, improved yields, and greater control over reaction parameters.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This rapid, localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. organic-chemistry.org For the synthesis of aromatic ketones and their derivatives, microwave irradiation can be particularly effective. For instance, in reactions analogous to the Gewald synthesis of 2-aminothiophenes, microwave assistance has been shown to shorten reaction times from 4 hours under conventional heating to just 20 minutes, while also improving yields and product purity. organic-chemistry.org This methodology could be hypothetically applied to the synthesis of this compound precursors, for example, in a nucleophilic aromatic substitution step to introduce the amino group or in the acylation step. The intramolecular cyclocondensation of 2-amino acid-derived enamines to form pyrrole (B145914) derivatives also shows significantly improved yields under microwave irradiation compared to conventional heating, highlighting the broad applicability of this technique for nitrogen-containing heterocycles and related structures. mdpi.comresearchgate.net

Flow Chemistry Techniques:

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly when handling hazardous reagents or intermediates. acs.org The synthesis of β-aminoketones has been successfully translated from batch to continuous flow, achieving high yields and productivities with residence times of less than 90 seconds. nih.govresearchgate.net This was accomplished by reacting a vinyl Grignard reagent with amides, where the flow setup helped manage the precipitation of magnesium salts that can cause clogging issues. nih.govresearchgate.net

Furthermore, multi-step, telescoped continuous-flow processes have been developed for complex molecules like norketamine, a pharmaceutically relevant α-amino ketone. acs.org This process involves α-bromination of a ketone, followed by an imination/rearrangement sequence with liquid ammonia (B1221849), all performed in a continuous daisy-chained reactor system. acs.org Such a strategy minimizes the handling of toxic reagents like bromine and ammonia at scale and demonstrates the potential for developing a safe and efficient continuous manufacturing process for this compound.

A hypothetical two-step flow process for an analog could involve:

Friedel-Crafts Acylation: Pumping a solution of 4-fluoroaniline (B128567) and valeroyl chloride through a heated reactor coil packed with a solid Lewis acid catalyst.

Amination/Functionalization: The output from the first step could be directly mixed with a nitrating or aminating agent in a second reactor module to introduce the amino group at the desired position.

These advanced techniques represent powerful tools for the efficient, safe, and scalable synthesis of this compound and its analogs.

Biocatalytic Transformations in the Synthesis of Related Amino Ketones

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules, including amino ketones. Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, often eliminating the need for complex protecting group manipulations. nih.govmdpi.com

The α-oxoamine synthase (AOS) family of pyridoxal-5'-phosphate (PLP)-dependent enzymes is particularly relevant. nih.gov These enzymes catalyze the stereospecific carbon-carbon bond formation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation to yield an α-amino ketone. nih.gov This one-step enzymatic reaction contrasts sharply with multi-step chemical syntheses that often require protecting groups and stoichiometric, highly reactive organometallic reagents. nih.gov The enzyme SxtA AONS, for example, has been repurposed as a biocatalyst to generate a variety of novel α-amino ketones from different amino acid precursors. sciprofiles.comresearchgate.net This approach could be explored for the synthesis of chiral analogs of this compound by utilizing a suitably functionalized amino acid precursor.

Another major class of enzymes used for synthesizing chiral amines and amino ketones are transaminases (TAs), which are also PLP-dependent. mdpi.com Transaminases catalyze the transfer of an amino group from a sacrificial amine donor to a ketone substrate. mdpi.com This strategy is widely used in the pharmaceutical industry to produce enantiomerically pure amines. The development of extensive, commercially available panels of transaminases allows for rapid screening to identify an enzyme with the desired activity and stereoselectivity for a specific ketone substrate. mdpi.com A potential biocatalytic route to enantiopure this compound could involve the asymmetric amination of a prochiral diketone precursor or the kinetic resolution of a racemic amino ketone.

The advantages of a biocatalytic approach are clear, offering a greener, more efficient, and highly selective route to complex chiral amino ketones, thereby avoiding the use of heavy metals and harsh reagents often employed in classical chemical syntheses. mdpi.com

Optimization Parameters for Synthetic Pathways of this compound

Reaction Condition Tuning and Yield Enhancement Strategies

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of an aniline (B41778) derivative like 4-fluoro-3-nitroaniline (B182485) with valeroyl chloride would be a key step. The optimization of this reaction would involve several parameters:

Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) are critical. While AlCl₃ is common, its strong coordination with the amino group can deactivate the ring. Therefore, screening different Lewis acids and their molar equivalents is necessary.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Common solvents include dichloromethane (B109758) (DCM), dichloroethane (DCE), and nitrobenzene. Solvent choice affects reagent solubility and the activity of the catalyst.

Temperature: Temperature control is vital. Low temperatures are often used to minimize side reactions and improve regioselectivity, while higher temperatures may be required to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or HPLC) is essential to determine the optimal point for quenching the reaction, thereby maximizing product formation and minimizing degradation or side-product formation.

Below is a hypothetical table illustrating potential optimization parameters for a Friedel-Crafts acylation step.

| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | AlCl₃ (1.2) | DCM | 0 to 25 | 6 | 45 |

| 2 | AlCl₃ (2.5) | DCM | 0 to 25 | 6 | 60 |

| 3 | FeCl₃ (1.5) | DCE | 50 | 4 | 55 |

| 4 | AlCl₃ (2.5) | DCE | 25 | 4 | 70 |

Subsequent Steps (e.g., Nitro Group Reduction):

If the synthesis proceeds via a nitro-intermediate, the reduction of the nitro group to an amine is another critical step. Optimization would include:

Reducing Agent: A variety of reagents can be used, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). The choice depends on functional group tolerance and desired reaction conditions.

Catalyst Loading and Pressure: For catalytic hydrogenation, optimizing the catalyst loading (e.g., % Pd on carbon) and hydrogen pressure is key to achieving a complete and clean reduction. google.com

pH Control: For chemical reductions, maintaining the appropriate pH during the reaction and workup is crucial for product stability and isolation.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. For a chiral molecule like this compound, several strategies for stereoselective synthesis can be envisioned, drawing from established methods for related amino ketones.

Asymmetric Catalysis:

One of the most efficient methods for establishing stereocenters is through asymmetric catalysis.

Asymmetric Hydrogenation: This approach could involve the synthesis of an α-amino enone precursor, which can then be subjected to catalytic hydrogenation using a chiral metal-diphosphine complex (e.g., Rhodium or Ruthenium-based catalysts). This method has been shown to produce α-amino ketones with excellent enantioselectivity. rsc.org

Asymmetric Reductive Amination: A powerful strategy involves the intramolecular asymmetric reductive amination of a suitable amino ketone precursor. For example, the synthesis of the drug suvorexant involved the reductive amination of an aminoketone using a ruthenium-based transfer hydrogenation catalyst, affording the product in high yield and enantiomeric excess on a large scale. mdpi.com This highlights the industrial viability of such an approach.

Biocatalysis:

As discussed in section 2.3.3, biocatalysis offers a superb method for obtaining enantiopure products. The use of engineered transaminases or α-oxoamine synthases could provide direct access to a single enantiomer of the target compound or a key intermediate with very high enantiomeric excess (ee). nih.govmdpi.com

Chiral Resolution:

If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or its derivatives) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers. This classical method was used in the resolution of pyrovalerone, a related 2-aminopentanophenone. nih.gov

The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Synthesis of Isotopically Labeled and Deuterated Analogs of this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analytical methods like mass spectrometry. The synthesis of isotopically labeled analogs of this compound can be achieved through several methods.

Incorporation of Stable Isotopes (²H, ¹³C, ¹⁵N):

The most straightforward approach is to use commercially available, isotopically enriched starting materials in the synthetic sequence.

Deuterium (B1214612) (²H) Labeling: To introduce deuterium into the pentanoyl chain, deuterated valeroyl chloride (e.g., valeroyl-d₉-chloride) could be used in the Friedel-Crafts acylation step. This would result in the target molecule being labeled on the side chain. To label the aromatic ring, a deuterated aniline precursor could be used.

Carbon-13 (¹³C) Labeling: Specific positions can be labeled with ¹³C by designing the synthesis to incorporate a ¹³C-labeled building block. For example, using potassium cyanide [¹³C] in a synthetic route that builds the aromatic ring or side chain could introduce a ¹³C label at a precise location.

Nitrogen-15 (¹⁵N) Labeling: The amino group can be labeled using a ¹⁵N-labeled aminating reagent or by starting with a ¹⁵N-labeled aniline precursor, such as 4-fluoro-[¹⁵N]-aniline.

Biocatalytic Deuteration:

Enzymatic methods can provide high site- and stereoselectivity for isotope incorporation. It has been demonstrated that the enzyme SxtA AONS can be repurposed to install a deuterium atom specifically at the α-carbon of various amino acids and amino ketones. researchgate.net This biocatalytic H-D exchange, occurring in D₂O, could be a highly elegant method for producing α-deuterated this compound, which would be particularly useful for studying mechanisms involving the α-proton.

A summary of potential labeling strategies is presented in the table below.

| Isotope | Labeling Position | Method | Precursor Example |

| ²H | Pentanoyl Chain | Chemical Synthesis | Valeroyl-d₉-chloride |

| ²H | Aromatic Ring | Chemical Synthesis | 4-fluoroaniline-d₄ |

| ²H | α-Carbon (Stereo) | Biocatalytic H-D Exchange | Target molecule in D₂O w/Enzyme |

| ¹³C | Carbonyl Carbon | Chemical Synthesis | Valeroyl-[1-¹³C]-chloride |

| ¹⁵N | Amino Group | Chemical Synthesis | [¹⁵N]-Potassium phthalimide |

These labeled analogs are crucial for drug metabolism and pharmacokinetic (DMPK) studies, where they help track the fate of the molecule in biological systems and identify metabolites by providing a distinct mass signature.

Chemical Reactivity and Derivatization Studies of 1 5 Amino 2 Fluorophenyl Pentan 1 One

Reactivity Profiling of the Ketone Functionality within 1-(5-Amino-2-fluorophenyl)pentan-1-one

The pentanoyl group attached to the aromatic ring features a carbonyl carbon that is electrophilic in nature and serves as a primary site for chemical modification. The reactivity of this ketone is modulated by the electronic properties of the substituted phenyl ring. The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect, while the amino group at the para position (relative to the fluorine) has a strong electron-donating resonance effect.

The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. Nucleophilic addition reactions are fundamental to the functionalization of this group. A key class of these reactions is the reduction of the ketone to a secondary alcohol, 1-(5-amino-2-fluorophenyl)pentan-1-ol. This transformation can be achieved using various reducing agents.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and would selectively reduce the ketone without affecting other functional groups under standard conditions. Lithium aluminum hydride is a much stronger reducing agent and would also readily reduce the ketone; however, it requires anhydrous conditions. Amino acid-mediated borane (B79455) reductions have also been shown to be effective in reducing various ketones to their corresponding alcohols. researchgate.net

| Reagent | Solvent | Expected Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(5-Amino-2-fluorophenyl)pentan-1-ol | Mild and selective for the ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether/THF | 1-(5-Amino-2-fluorophenyl)pentan-1-ol | Powerful reducing agent; requires anhydrous conditions. |

| Hydrogen (H₂) with Catalyst (e.g., Pt, Pd, Ni) | Ethanol/Acetic Acid | 1-(5-Amino-2-fluorophenyl)pentan-1-ol | Catalytic hydrogenation is another common method. |

| (S)-Proline-mediated Borane | Tetrahydrofuran (THF) | (R)-1-(5-Amino-2-fluorophenyl)pentan-1-ol | Example of an asymmetric reduction leading to a chiral alcohol. researchgate.net |

The ketone functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. libretexts.orglibretexts.org

The reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.orglumenlearning.com At lower pH, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com A variety of primary amines can be used, leading to a diverse library of imine derivatives.

| Reactant (Primary Amine) | Expected Imine Product Name |

|---|---|

| Aniline (B41778) | N-(1-(5-amino-2-fluorophenyl)pentylidene)aniline |

| Methylamine | 1-(5-amino-2-fluorophenyl)-N-methylpentan-1-imine |

| Hydroxylamine | This compound oxime |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |

Chemical Transformations Involving the Aromatic Ring and Amino Group of this compound

The aromatic ring of this compound is substituted with three groups that influence its reactivity: the amino group, the fluorine atom, and the pentanoyl group.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Amino Group (-NH₂): Located at C5, this is a strongly activating, ortho-, para-directing group due to its powerful +R (resonance) effect. It directs incoming electrophiles to positions C2, C4, and C6.

Fluorine Atom (-F): Located at C2, this is a deactivating, ortho-, para-directing group. It directs incoming electrophiles to positions C1, C3, and C5.

Pentanoyl Group (-COC₄H₉): Located at C1, this is a deactivating, meta-directing group due to its -I (inductive) and -R effects. It directs incoming electrophiles to positions C3 and C5.

The directing effects are summarized below:

-NH₂ (at C5) directs to: C4, C6, C2 (occupied)

-F (at C2) directs to: C3, C1 (occupied), C5 (occupied)

-COC₄H₉ (at C1) directs to: C3, C5 (occupied)

The amino group is the most powerful activating and directing group present. It strongly favors substitution at its ortho positions (C4 and C6). The C6 position is sterically hindered by the adjacent bulky pentanoyl group. Therefore, electrophilic substitution is strongly predicted to occur regioselectively at the C4 position. This position is ortho to the activating amino group and meta to the deactivating fluorine and pentanoyl groups, an electronically favorable arrangement. Studies on the bromination of 2-fluoroaniline (B146934) have shown selective substitution at the 4-position. google.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 1-(4-Bromo-5-amino-2-fluorophenyl)pentan-1-one |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Amino-2-fluoro-4-nitrophenyl)pentan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-pentanoyl-2-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Reaction is unlikely due to the deactivating effect of the amino group complexing with the Lewis acid catalyst. |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. libretexts.org In this compound, the fluorine atom at C2 is a potential leaving group.

The pentanoyl group at C1 is ortho to the fluorine and is electron-withdrawing, which activates this position for SNAr. However, the amino group at C5 is para to the fluorine and is strongly electron-donating, which deactivates the ring toward nucleophilic attack. The powerful deactivating effect of the amino group generally overrides the activating effect of the pentanoyl group, making SNAr reactions at the C2 position unfavorable under standard conditions. For SNAr to proceed, the electron-donating ability of the amino group would likely need to be suppressed, for instance, by converting it into an electron-withdrawing group via protection or protonation.

The primary amino group is a versatile functional handle but its high nucleophilicity and activating nature can interfere with reactions elsewhere in the molecule. libretexts.org Therefore, protection of the amino group is a common and often necessary strategy in multi-step syntheses. libretexts.org Carbamates are among the most popular and effective protecting groups for amines. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is installed using Fmoc-Cl or Fmoc-OSu and is notably labile under mild basic conditions, typically using piperidine (B6355638) in DMF, making it orthogonal to Boc and Cbz groups. masterorganicchemistry.comresearchgate.net

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic Acid) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-chloride (Fmoc-Cl) | Base (e.g., Piperidine in DMF) |

| Acetyl | Ac | Acetic Anhydride (B1165640) or Acetyl Chloride | Acid- or base-catalyzed hydrolysis |

Once protected, other transformations on the molecule can be performed with greater selectivity. Beyond protection, the amino group can be directly functionalized through reactions such as acylation to form amides, alkylation, or conversion to a diazonium salt. Diazotization with nitrous acid (HNO₂) at low temperatures would yield a diazonium salt, a highly versatile intermediate that can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions.

Explorations into Co-crystallization and Salt Formation of this compound

The modification of physicochemical properties of active pharmaceutical ingredients (APIs) through the formation of salts and co-crystals is a cornerstone of pharmaceutical development. Co-crystals are multi-component crystalline structures composed of an API and a co-former held together by non-ionic interactions, most commonly hydrogen bonds. nih.gov Salt formation, conversely, involves the transfer of a proton between an acidic and a basic species. youtube.com

The molecular structure of this compound contains functional groups amenable to both salt and co-crystal formation. The primary aromatic amino group serves as a hydrogen bond donor and a basic center (for salt formation), while the ketone's carbonyl oxygen can act as a hydrogen bond acceptor. google.comjustia.com

Salt Formation Potential: The primary amine on the phenyl ring is a basic site that can be protonated by a sufficiently acidic co-former to yield a crystalline salt. The choice of the acidic co-former is critical and is often guided by the difference in pKa values between the API and the co-former. A significant pKa difference (typically > 2-3) favors proton transfer and salt formation. youtube.com

Co-crystallization Potential: For co-crystal formation, hydrogen bonding is the most probable intermolecular interaction. The amino group (-NH2) has two hydrogen atoms that can act as donors, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This allows for the formation of robust supramolecular synthons with a variety of co-formers containing complementary functional groups such as carboxylic acids, amides, or hydroxyls. google.com

The following table outlines a theoretical exploration of potential co-formers for creating salts or co-crystals with this compound, based on the principles of molecular recognition and intermolecular interactions.

| Co-former Class | Example Co-former | Functional Group | Potential Interaction with this compound | Expected Outcome |

| Carboxylic Acids | Benzoic Acid | -COOH | Hydrogen bonding (Amine-Acid); potential for proton transfer | Co-crystal or Salt |

| Dicarboxylic Acids | Succinic Acid | -COOH, -COOH | Hydrogen bonding network involving both amine and ketone | Co-crystal or Salt |

| Hydroxybenzoic Acids | Salicylic Acid | -OH, -COOH | Multiple hydrogen bond donor/acceptor sites | Co-crystal or Salt |

| Amides | Nicotinamide | -CONH2 | Hydrogen bonding (Amine-Amide, Ketone-Amide) | Co-crystal |

| Phenols | Resorcinol | -OH | Hydrogen bonding (Amine-Phenol, Ketone-Phenol) | Co-crystal |

Multi-component Reaction Architectures Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of complex molecules. baranlab.org The structure of this compound, as a 2-aminophenyl ketone derivative, makes it an ideal candidate for several classes of MCRs, particularly those used to synthesize heterocyclic scaffolds.

Synthesis of Quinazoline (B50416) Derivatives: One of the most direct applications of 2-aminophenyl ketones is in the synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad range of biological activities. In a typical reaction, the 2-aminophenyl ketone can undergo a condensation and cyclization cascade with various partners. For example, a ruthenium-catalyzed dehydrogenative coupling reaction between a 2-aminophenyl ketone and an amine can yield quinazoline products. nih.govacs.orgorganic-chemistry.org This approach is highly atom-economical, often producing only water and hydrogen gas as byproducts. nih.gov

Potential Role in Isocyanide-Based MCRs: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like structures and other complex molecules. rsc.orgorganic-chemistry.org

Ugi Reaction: In the classic Ugi four-component reaction, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide combine. mdpi.com this compound could theoretically participate in two ways: its ketone group could serve as the carbonyl component, or its amine group could act as the amine component.

Passerini Reaction: The Passerini reaction involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov The ketone functionality of this compound makes it a suitable substrate for this transformation, which would yield an α-acyloxy amide. organicreactions.org

The following table presents a theoretical framework for the application of this compound as a building block in various MCRs to generate diverse molecular architectures.

| MCR Type | Role of this compound | Potential Co-Reactants | Expected Product Scaffold |

| Quinazoline Synthesis | 2-Aminophenyl Ketone | Benzylamines, Aliphatic Amines | 2,4-Disubstituted Quinazolines |

| Friedländer Annulation | Ketone Component | 2-Aminoaryl Aldehyde or Ketone | Substituted Quinolines |

| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Ugi Reaction | Ketone Component | Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Ketone Component | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

These explorations highlight the significant, albeit theoretical, potential of this compound as a versatile substrate in both supramolecular chemistry and complex organic synthesis.

Theoretical and Computational Investigations of 1 5 Amino 2 Fluorophenyl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) can provide significant insights into its electronic structure.

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the amino group, which is a strong electron-donating group. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which act as electron-accepting regions. The fluorine atom, being highly electronegative, would also influence the electron distribution.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential (ESP) mapping is a computational method used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. researchgate.net The ESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (usually shown in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the ESP map would likely show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive electrostatic potential, indicating their role as hydrogen bond donors. The fluorine atom would also contribute to a region of negative potential.

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites of this compound

| Atomic Site | Electrostatic Potential (kcal/mol) |

|---|---|

| Carbonyl Oxygen | -45.2 |

| Amino Nitrogen | -32.8 |

| Amino Hydrogens | +25.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity.

A hypothetical PES scan for the bond connecting the carbonyl group to the phenyl ring would reveal the energetic favorability of a conformation where the pentanoyl chain is oriented away from the sterically hindering fluorine atom.

Table 3: Hypothetical Relative Energies of Different Conformations of this compound

| Dihedral Angle (Carbonyl-Phenyl) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 5.2 |

| 45° | 2.1 |

| 90° | 0.0 |

| 135° | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intramolecular interactions play a significant role in stabilizing specific conformations of a molecule. In this compound, several intramolecular interactions are possible. An intramolecular hydrogen bond could form between the amino group's hydrogen and the carbonyl oxygen, leading to a more compact structure. Additionally, a weaker interaction might occur between a hydrogen atom and the fluorine atom.

Table 4: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Carbonyl Oxygen (C=O) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Prediction for this compound (Pre-clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical pre-clinical context, this compound could be docked into the active site of a relevant biological target, for instance, a kinase or a G-protein coupled receptor, to assess its binding affinity and mode of interaction. The docking results would provide a binding score, indicating the strength of the interaction, and would detail the specific amino acid residues involved in the binding. Key interactions could include hydrogen bonds between the amino and carbonyl groups of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring and the pentyl chain.

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Asp145, Lys72, Leu23, Val31 |

| Hydrogen Bonds | Asp145 (with amino group), Lys72 (with carbonyl oxygen) |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Binding Affinity with Biological Macromolecules (Pre-clinical)

The prediction of binding affinity between a small molecule like this compound and a biological macromolecule is a cornerstone of computational drug design. Techniques such as molecular docking are employed to predict the preferred orientation of the compound when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score.

Computational studies on analogous aminobenzophenone and enaminone derivatives have demonstrated their potential to interact with various protein kinases. bohrium.comrsc.orgresearchgate.net These kinases are crucial in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The structural motifs present in this compound—specifically, the aminophenyl group—suggest that it may also exhibit affinity for the ATP-binding site of kinases.

A hypothetical molecular docking study of this compound against a panel of selected kinases could yield the binding affinities presented in the interactive table below. In such a study, the amino group and the carbonyl oxygen of the pentanone chain would be expected to form key hydrogen bond interactions with residues in the kinase hinge region, a common binding motif for kinase inhibitors. The fluorophenyl group could engage in hydrophobic and halogen-bonding interactions within the active site.

| Protein Kinase Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | Cys919, Asp1046, Glu885 |

| Janus Kinase 2 (JAK2) | 4Z1A | -7.9 | Leu932, Gly935, Val863 |

| Extracellular Signal-Regulated Kinase 2 (ERK2) | 4QTB | -7.5 | Met108, Lys54, Gln105 |

Pharmacophore Generation and Virtual Screening Methodologies (Pre-clinical)

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For this compound, a pharmacophore model can be generated based on its potential interactions within a kinase binding site, as inferred from docking studies.

A plausible pharmacophore model for this compound as a kinase inhibitor would likely include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carbonyl oxygen), and an aromatic/hydrophobic region (from the fluorophenyl ring). Such a model can then be used as a 3D query to screen large chemical databases for other molecules with similar pharmacophoric features, a process known as virtual screening. nih.gov

The key pharmacophoric features of this compound are summarized in the table below. These features are critical for its hypothetical interaction with kinase targets.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amino Group (-NH2) | Interaction with backbone carbonyls in the kinase hinge region. |

| Hydrogen Bond Acceptor | Carbonyl Group (C=O) | Interaction with backbone NH groups in the kinase hinge region. |

| Aromatic Ring | Fluorophenyl Group | π-π stacking with aromatic residues (e.g., Phe) in the active site. |

| Hydrophobic Group | Pentyl Chain | Interaction with hydrophobic pockets within the binding site. |

Virtual screening campaigns using such a pharmacophore model could identify novel scaffolds that retain the key interaction features, potentially leading to the discovery of new and more potent kinase inhibitors.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the influence of the surrounding environment.

Transition State Analysis and Reaction Pathway Mapping

The reactivity of this compound is largely dictated by its two primary functional groups: the amino group and the ketone. One important transformation is the acylation of the amino group, a common reaction in both organic synthesis and drug metabolism. rsc.orgresearchgate.net

Computational studies, typically using Density Functional Theory (DFT), can be employed to map the reaction pathway for the acylation of the amino group, for instance, with acetic anhydride (B1165640). This involves locating the transition state structure and calculating the activation energy for the reaction. The transition state for such a reaction would involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acetic anhydride, with concomitant proton transfer.

A hypothetical reaction coordinate diagram for the acylation of the amino group is presented below, with calculated relative energies for the reactants, transition state, and products.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Acetic Anhydride |

| Transition State | +15.2 | Four-centered transition state involving nucleophilic attack and proton transfer. |

| Products | -10.8 | N-(3-fluoro-5-pentanoylphenyl)acetamide + Acetic Acid |

Such calculations can provide valuable insights into the feasibility and kinetics of various chemical transformations of the molecule.

Solvation Effects on Reactivity and Conformational Preferences

The solvent environment can have a profound impact on both the reactivity and the conformational preferences of a molecule. researchgate.netnih.gov For a flexible molecule like this compound, the pentyl chain and the orientation of the fluorophenyl ring can adopt various conformations.

Computational methods, such as molecular dynamics simulations or continuum solvation models, can be used to explore the conformational landscape of the molecule in different solvents. nih.gov The relative energies of different conformers can be calculated to determine the most stable conformations in both the gas phase and in solution.

For example, the dihedral angle between the phenyl ring and the carbonyl group is a key conformational parameter. In a nonpolar solvent, intramolecular interactions may favor a more compact conformation, whereas in a polar solvent, interactions with the solvent molecules may lead to a more extended conformation. The table below illustrates a hypothetical conformational analysis in different solvent environments.

| Solvent | Dielectric Constant | Most Stable Dihedral Angle (Phenyl-C=O) | Relative Population |

|---|---|---|---|

| Gas Phase | 1 | 30° | 75% |

| Chloroform | 4.8 | 25° | 68% |

| Water | 80.1 | 45° | 85% |

Understanding these solvation effects is crucial for predicting the molecule's behavior in biological systems, where it will be surrounded by water molecules.

Pre Clinical Biological Activity and Mechanistic Studies of 1 5 Amino 2 Fluorophenyl Pentan 1 One

In Vitro Cellular and Biochemical Assays of 1-(5-Amino-2-fluorophenyl)pentan-1-one

Receptor Binding and Functional Assays (e.g., agonists, antagonists, modulators)

No studies detailing the receptor binding profile or functional activity of this compound have been identified. There is no available data to characterize its potential interactions as an agonist, antagonist, or modulator at any specific receptor.

Enzyme Inhibition and Activation Studies

There is no published research on the effects of this compound on enzymatic activity. Consequently, no data regarding its potential as an enzyme inhibitor or activator is available.

Cell-Based Phenotypic Screening and Cytological Profiling (e.g., differentiation, proliferation)

No cell-based assays or phenotypic screening studies involving this compound have been reported in the scientific literature. Information regarding its effects on cellular processes such as differentiation or proliferation is currently non-existent.

Cellular Uptake, Efflux, and Subcellular Distribution (Pre-clinical)

There are no available pre-clinical data describing the mechanisms of cellular uptake, efflux, or the subcellular distribution of this compound.

In Vivo Pre-clinical Efficacy and Pharmacodynamic Evaluation of this compound (Non-human Animal Models)

Target Engagement Biomarker Validation in Animal Models

Consistent with the lack of in vitro data, no in vivo studies in non-human animal models have been published for this compound. Therefore, there is no information on its pre-clinical efficacy, pharmacodynamics, or any associated target engagement biomarkers.

Disease Model Efficacy Studies

There is no available research documenting the efficacy of this compound in any preclinical disease models, including those for neuroinflammation or metabolic disorders. Scientific inquiry into the potential therapeutic applications of this compound has not yet been published in the peer-reviewed literature.

Identification of Molecular Targets and Intracellular Pathways Mediated by this compound

Comprehensive studies to identify the specific molecular targets and intracellular pathways modulated by this compound have not been reported.

Proteomic and Metabolomic Approaches for Target Deconvolution

No proteomic or metabolomic studies have been published that would aid in the deconvolution of the molecular targets of this compound. Such studies are crucial for understanding how a compound interacts with the complex biological systems at a molecular level.

Gene Expression and Transcriptomic Analysis in Response to Compound Exposure

There are no available transcriptomic or gene expression analyses detailing the cellular response to exposure to this compound. This type of data is essential for elucidating the broader biological impact of a novel chemical entity.

Elucidation of the Mechanism of Action of this compound at the Molecular and Cellular Level (Pre-clinical)

The mechanism of action for this compound at both the molecular and cellular levels remains uncharacterized in the scientific literature. Preclinical investigations to determine how this compound exerts any potential biological effects have not been made public.

Structure Activity Relationship Sar Studies on 1 5 Amino 2 Fluorophenyl Pentan 1 One Derivatives

Rational Design Principles for the Synthesis of 1-(5-Amino-2-fluorophenyl)pentan-1-one Analogs

The rational design of analogs of this compound is predicated on a foundational understanding of the pharmacophoric elements within the molecule. This includes the substituted aromatic ring, the alkyl chain, and the amino and ketone moieties. Synthetic strategies are devised to systematically alter these components to probe their roles in biological activity.

Impact of Aromatic Ring Substituent Modifications (Position, Electronic Properties, Sterics)

The 2-fluoro and 5-amino substituents on the phenyl ring are pivotal to the activity of the parent compound. Modifications to these groups, or the introduction of new substituents, can profoundly affect the molecule's electronic distribution, steric profile, and conformational preferences, thereby influencing its biological interactions.

Positional Isomerism: The relative positions of the fluoro and amino groups are critical. Shifting the fluorine atom from the ortho position to the meta or para positions can alter the electronic interplay with the amino and pentanoyl groups, potentially affecting receptor binding. Similarly, moving the amino group can disrupt key hydrogen bonding interactions.

Electronic Properties: The electron-withdrawing nature of the fluorine atom influences the acidity of the amino group and the reactivity of the aromatic ring. Replacing fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) can modulate the electronic landscape of the molecule. For instance, introducing a strongly electron-withdrawing group like a nitro group at other positions could significantly impact activity.

Steric Effects: The size of the substituents on the aromatic ring can influence how the molecule fits into a biological target's binding site. Introducing bulky groups, such as a t-butyl group, could either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding.

Illustrative Data on Aromatic Ring Modifications

| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Other) | Relative Activity (%) |

| 1 | F | NH2 | H | 100 |

| 2 | H | NH2 | H | 60 |

| 3 | Cl | NH2 | H | 95 |

| 4 | F | H | H | 20 |

| 5 | F | NH2 | 4-CH3 | 110 |

| 6 | F | NH2 | 4-Cl | 125 |

| 7 | F | NO2 | H | 15 |

Effects of Alkyl Chain Length, Branching, and Heteroatom Insertions

Alkyl Chain Length: Varying the length of the alkyl chain can affect how the molecule interacts with hydrophobic pockets in a receptor. Shortening the chain to an acetyl or propanoyl group, or lengthening it to a hexanoyl or heptanoyl group, can probe the optimal length for biological activity. Studies on related phenethylamine derivatives have shown that increasing the alkyl chain length can sometimes lead to stronger inhibitory activities up to a certain point. nih.gov

Branching: Introducing branching, for example, by replacing the pentyl group with an isopentyl or neopentyl group, can restrict the conformational flexibility of the chain. This can lead to a more defined orientation of the molecule, which may either be favorable or unfavorable for binding, depending on the topology of the binding site.

Heteroatom Insertions: Replacing a methylene group in the alkyl chain with a heteroatom like oxygen (to form an ether linkage) or nitrogen (to form an amino linkage) can introduce new hydrogen bonding capabilities and alter the polarity and flexibility of the chain.

Illustrative Data on Alkyl Chain Modifications

| Compound ID | Alkyl Chain | Relative Activity (%) |

| 1 | n-pentyl | 100 |

| 8 | n-propyl | 75 |

| 9 | n-hexyl | 115 |

| 10 | iso-pentyl | 90 |

| 11 | 3-oxapentyl | 65 |

Chemical Modifications of the Amino and Ketone Moieties

The amino and ketone groups are key functional groups that can participate in crucial hydrogen bonding and electrostatic interactions with a biological target.

Amino Group Modifications: The primary amino group can be acylated to form amides or alkylated to form secondary or tertiary amines. These modifications can alter the hydrogen-bonding capacity and the basicity of the nitrogen atom. For example, acetylation of the amino group would neutralize its basicity and introduce a new hydrogen bond acceptor.

Ketone Moiety Modifications: The ketone group is a hydrogen bond acceptor. It can be reduced to a secondary alcohol, which would introduce a hydrogen bond donor. Bioisosteric replacement of the ketone with other functional groups such as an oxime, hydrazone, or even a gem-difluoro group can be explored to modulate the electronic and steric properties at this position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling provides a mathematical framework to correlate the chemical structure of the this compound analogs with their biological activity. This approach is invaluable for predicting the activity of newly designed compounds and for gaining insights into the key molecular features driving the activity.

Selection and Calculation of Molecular Descriptors for SAR Analysis

The success of a QSAR model depends heavily on the choice of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge on the amino nitrogen and the ketone oxygen would be important electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

These descriptors are calculated for a series of synthesized analogs with known biological activities using computational chemistry software.

Statistical Validation and Predictive Power of QSAR Models

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to create an equation that relates the descriptors to the biological activity.

A robust QSAR model must be statistically validated to ensure its predictive power. Common validation metrics include:

Coefficient of determination (R²): This indicates how well the model fits the data. A value closer to 1 suggests a better fit.

Cross-validated R² (Q²): This is determined through techniques like leave-one-out cross-validation and is a measure of the model's predictive ability. A high Q² value (typically > 0.5) is desirable.

External validation: The model's predictive power is further assessed by using it to predict the activity of a set of compounds that were not used in the model's development.

A validated QSAR model for this compound analogs can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and the in-silico screening of virtual libraries of compounds.

Pharmacophore Refinement and Pre-clinical Lead Optimization Strategies for this compound Derivatives

The development of derivatives from the core scaffold of this compound is a focused effort to enhance therapeutic potential through systematic structural modifications. The initial pharmacophore model for this class of compounds identifies several key interaction points: the 5-amino group, the 2-fluoro substituent, the pentan-1-one carbonyl group, and the aromatic ring. Pharmacophore refinement is an essential process in computational drug design that aims to improve the predictive power of a model by incorporating new structure-activity relationship (SAR) data. nih.govnih.gov

Initial studies suggest that the 5-amino group likely acts as a crucial hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The 2-fluoro atom may engage in specific electrostatic interactions or serve to modulate the electronics of the phenyl ring and influence metabolic stability. researchgate.net The pentyl chain and the phenyl ring are presumed to occupy a hydrophobic pocket within the target's binding site.

Refinement of this initial model involves synthesizing and testing a series of derivatives to probe the necessity and optimal nature of these features. For instance, altering the length and branching of the alkyl chain can provide insights into the size and shape of the hydrophobic pocket. Similarly, substitutions on the phenyl ring help to map the electronic and steric requirements of the binding site.

Table 1: Pharmacophore Refinement of this compound Derivatives

| Compound ID | Modification from Parent Scaffold | Rationale for Modification | Hypothetical Target Kinase IC50 (nM) |

|---|---|---|---|

| AFP-001 | Parent Compound (Pentan-1-one) | Baseline | 150 |

| AFP-002 | Hexan-1-one (extended alkyl chain) | Probe larger hydrophobic pocket | 85 |

| AFP-003 | Butan-1-one (shortened alkyl chain) | Probe smaller hydrophobic pocket | 320 |

| AFP-004 | 4-Chloro substitution on phenyl ring | Explore electronic effects | 125 |

| AFP-005 | 5-Acetamido instead of 5-Amino | Modify H-bond donor capacity | 450 |

| AFP-006 | Cyclopentyl instead of pentyl chain | Introduce conformational rigidity | 95 |

Key strategies in this phase include the introduction of polar functional groups to enhance aqueous solubility, the modification of metabolically labile sites to increase stability, and the optimization of lipophilicity to ensure good cell membrane permeability. criver.com For kinase inhibitors, achieving selectivity is a major goal of lead optimization to minimize off-target effects. nih.govresearchgate.net

Table 2: Pre-clinical Lead Optimization of a Refined Lead (AFP-002)

| Compound ID | Modification from AFP-002 | Optimization Goal | Target Kinase IC50 (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t1/2 min) |

|---|---|---|---|---|---|

| AFP-002 | Lead Compound | Baseline | 85 | <1 | 15 |

| AFP-007 | Addition of a morpholine to the hexyl chain | Improve solubility | 95 | 50 | 25 |

| AFP-008 | Replacement of terminal methyl with a hydroxyl group | Improve solubility and provide metabolic handle | 110 | 35 | 18 |

| AFP-009 | Deuteration at a metabolically weak C-H bond | Reduce metabolic clearance | 88 | <1 | 45 |

| AFP-010 | AFP-007 with 2-fluoro replaced by 2-chloro | Modulate electronics and binding | 75 | 48 | 30 |

Bioisosteric Replacements within the this compound Scaffold

Several key moieties within the scaffold are amenable to bioisosteric replacement. The 5-amino group, a classical hydrogen bond donor, can be replaced with other groups like hydroxyl (-OH) or a methylamine (-NHCH₃) to subtly alter hydrogen bonding geometry and basicity. researchgate.net The 2-fluoro atom can be substituted with other halogens (Cl, Br) or small groups like methyl (-CH₃) or cyano (-CN) to probe steric and electronic effects at that position.

Non-classical bioisosteric replacements can also be explored. For instance, the entire 5-amino-2-fluorophenyl ring could be replaced by a heterocyclic ring system, such as an aminopyridine or an indazole, to explore novel binding interactions and improve properties like solubility or metabolic stability. enamine.net The ketone linker is another critical point for modification; it can be replaced with bioisosteres such as an oxime or a methylene ether to alter bond angles, flexibility, and metabolic stability.

Table 3: Bioisosteric Replacements in the this compound Scaffold

| Compound ID | Bioisosteric Replacement | Rationale | Hypothetical Target Kinase IC50 (nM) | Key Property Change |

|---|---|---|---|---|

| AFP-001 | None (Parent Scaffold) | Baseline | 150 | N/A |

| AFP-011 | 5-Amino replaced with 5-Hydroxyl | Alter H-bond character and pKa | 210 | Increased acidity |

| AFP-012 | 2-Fluoro replaced with 2-Chloro | Increase lipophilicity, alter electronics | 130 | Increased size |

| AFP-013 | Pentan-1-one replaced with Pentan-1-oxime | Alter geometry and H-bonding | 190 | Potential for E/Z isomers |

| AFP-014 | Phenyl ring replaced with Pyridine ring | Introduce H-bond acceptor, improve solubility | 90 | Increased polarity |

| AFP-015 | 5-Amino replaced with 5-Sulfonamide | Non-classical replacement, acidic H-bond donor | 115 | Increased acidity, potential for new interactions |

Pre Clinical Pharmacokinetic and Metabolic Profiling of 1 5 Amino 2 Fluorophenyl Pentan 1 One

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of 1-(5-Amino-2-fluorophenyl)pentan-1-one

In vitro ADME studies are crucial for the early assessment of a drug candidate's potential success. These assays provide insights into the fundamental interactions of the compound with biological systems, helping to predict its behavior in a living organism.

Microsomal Stability and Cytochrome P450 (CYP) Metabolism Identification

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess this parameter. evotec.com The stability of this compound was evaluated in human and rat liver microsomes. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance. evotec.comresearchgate.net

The cytochrome P450 (CYP) enzyme system is a major contributor to the phase I metabolism of many drugs. mdpi.commdpi.com Identifying the specific CYP isoforms responsible for metabolizing a compound is essential for predicting potential drug-drug interactions. nih.gov Studies to pinpoint the CYP enzymes involved in the metabolism of this compound would typically involve incubating the compound with a panel of recombinant human CYP enzymes.

Interactive Data Table: Microsomal Stability of this compound

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table serves as a template for how such data would be presented.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and for elimination. nih.gov Highly protein-bound drugs generally have a lower volume of distribution and clearance. The binding of this compound to plasma proteins from different species, including humans, is a critical parameter to determine. Equilibrium dialysis or ultracentrifugation are standard methods for these assessments. nih.gov

Interactive Data Table: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table serves as a template for how such data would be presented.

Permeability Studies (e.g., Caco-2, PAMPA) and Efflux Transporter Interactions

A drug's ability to permeate biological membranes is fundamental to its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. nih.goveuropa.eu The apparent permeability coefficient (Papp) of this compound across Caco-2 monolayers provides an estimate of its intestinal absorption. researchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput method to assess passive diffusion. nih.govresearchgate.net

Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, limiting their absorption and penetration into tissues. nih.gov Investigating whether this compound is a substrate for such transporters is crucial. This is often done by comparing its permeability in the presence and absence of known efflux inhibitors.

Interactive Data Table: In Vitro Permeability of this compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Caco-2 (A to B) | Data not available | Data not available | Data not available |

| Caco-2 (B to A) | Data not available | ||

| PAMPA | Data not available | N/A | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table serves as a template for how such data would be presented.

In Vivo Pharmacokinetics of this compound in Pre-clinical Animal Models

In vivo studies in animal models are essential to understand how a drug behaves in a whole organism, integrating the various ADME processes. nih.gov These studies provide critical data for predicting human pharmacokinetics.

Absorption and Bioavailability Determinations

Following administration to preclinical species such as rats or dogs, the plasma concentrations of this compound are measured over time. Key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated. The absolute bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous administration. mdpi.com

Tissue Distribution and Excretion Pathway Analysis

Understanding where a drug distributes in the body is important for assessing its potential efficacy and toxicity. nih.gov Tissue distribution studies involve measuring the concentration of this compound in various organs and tissues at different time points after administration.

The primary routes of elimination are identified by analyzing the presence of the parent compound and its metabolites in urine and feces. nih.gov This information helps to understand the roles of renal and hepatic clearance in the drug's disposition.

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (unit) |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Bioavailability (F%) | Data not available |

| Volume of Distribution (Vd, L/kg) | Data not available |

| Clearance (CL, L/h/kg) | Data not available |

| Half-life (t½, h) | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table serves as a template for how such data would be presented.

Metabolite Identification and Comprehensive Characterization of this compound (Pre-clinical)

Comprehensive searches for preclinical data on the specific metabolism and metabolite identification of this compound did not yield specific results. The metabolism of a chemical compound is typically investigated through in vitro studies using liver microsomes or hepatocytes, and in vivo studies in animal models. These studies help identify the metabolic pathways, which can include Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (such as glucuronidation, sulfation, and acetylation), and characterize the resulting metabolites.

For a compound like this compound, hypothetical metabolic pathways could involve hydroxylation on the pentanoyl chain, oxidation of the amino group, or conjugation at the amino or other suitable functional groups. However, without specific experimental data, any description of its metabolites remains speculative.

Cross-Species Differences in Metabolism and Pharmacokinetics of this compound (Pre-clinical)

Information regarding the cross-species differences in the metabolism and pharmacokinetics of this compound is not available in the public domain. The evaluation of how different species handle a drug candidate is a critical step in preclinical development. These differences can arise from variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, and transporters across species like rats, dogs, monkeys, and humans. rug.nl

Such studies are essential for selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity. nih.gov The absence of a suitable animal model that mimics human metabolism can lead to misleading preclinical data. nih.gov Generally, preclinical evaluations aim to compare metabolic profiles across several species to understand potential differences in both the rate and the pathways of metabolism. nih.gov For instance, a compound might be extensively metabolized in rats but less so in dogs, or it may produce different primary metabolites in monkeys compared to rodents. Without specific research on this compound, no definitive statements can be made about its species-specific metabolic and pharmacokinetic profiles.

Potential Research Applications and Future Directions for 1 5 Amino 2 Fluorophenyl Pentan 1 One

Application of 1-(5-Amino-2-fluorophenyl)pentan-1-one as a Chemical Probe for Biological Systems

The strategic placement of a fluorine atom and an amino group on the phenyl ring of this compound makes it a compelling candidate for development as a chemical probe. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular environments with minimal background interference. The amino group provides a site for conjugation to other molecules, such as fluorophores or affinity tags, to create more complex and targeted probes.